tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a triazole ring, an azetidine ring, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)14-5-9(6-14)15-4-8(7-16)12-13-15/h4,7,9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXPUKAGXLCCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF and POCl3.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to the presence of the triazole ring.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in bioconjugation reactions to link biomolecules.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate would depend on its specific application. In drug development, it could interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
- tert-Butyl 3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Uniqueness:
- The presence of the formyl group in tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate makes it unique compared to other similar compounds. This functional group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a compound that exhibits significant potential in various biological applications. The presence of the triazole moiety is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the compound's synthesis, biological activity, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇N₃O₃
- SMILES : CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C=O
- InChI Key : UDFJFPFFGIFHGX-UHFFFAOYSA-N
The compound features an azetidine ring substituted with a formyl group and a triazole ring, which contributes to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Triazole Ring : The triazole moiety is often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Formylation : The formyl group is added using formic acid or formyl chloride under controlled conditions.
Antimicrobial Properties
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. A study highlighted that various triazole derivatives demonstrated effective inhibition against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Triazole-containing compounds have been investigated for their potential as anticancer agents. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. Specific IC50 values reported in studies range from 5.2 to 9.1 μM against prostate cancer (PC-3) and colorectal cancer (HT-29) cells .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In preclinical models, it was shown to reduce levels of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
